3-Methyl-1-phenylpiperazine hydrochloride

Overview

Description

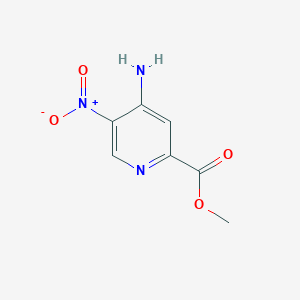

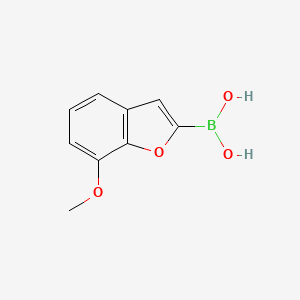

3-Methyl-1-phenylpiperazine hydrochloride is a chemical compound with the empirical formula C11H17ClN2 and a molecular weight of 212.72 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenylpiperazine hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The exact structure can be represented by the SMILES stringCC(NCC1)CN1C2=CC=CC=C2.[H]Cl . Physical And Chemical Properties Analysis

3-Methyl-1-phenylpiperazine hydrochloride is a solid substance . Its molecular weight is 212.72 .Scientific Research Applications

Versatility in Medicinal Chemistry

3-Methyl-1-phenylpiperazine hydrochloride is part of the phenylpiperazine class, a versatile scaffold in medicinal chemistry. This molecule, along with its derivatives, has seen application in the development of treatments for central nervous system (CNS) disorders, highlighting its "druglikeness". Despite its established presence in the market and clinical trials, its potential remains underrated. Adjustments to its basicity and substitution patterns can improve its pharmacokinetics and pharmacodynamics across various therapeutic areas, suggesting a wider range of applications beyond its current CNS-focused use (Maia, Tesch, & Fraga, 2012).

DNA Interaction and Drug Design

Another interesting application of 3-methyl-1-phenylpiperazine derivatives is in the domain of DNA interaction. Compounds like Hoechst 33258, which contain phenylpiperazine structures, bind strongly to the minor groove of double-stranded DNA. This binding is specific to AT-rich sequences, making these compounds useful for chromosome and nuclear staining in plant cell biology, as well as potential agents in radioprotection and as topoisomerase inhibitors. This lays the groundwork for rational drug design, focusing on the molecular basis of DNA sequence recognition and binding, showcasing the versatility of phenylpiperazine derivatives in both diagnostic and therapeutic contexts (Issar & Kakkar, 2013).

Environmental Impacts and Biodegradability

The presence and biodegradability of phenylpiperazine derivatives, including compounds related to 3-methyl-1-phenylpiperazine, have been studied in environmental contexts. Parabens, which may contain phenylpiperazine structures, are widely used as preservatives and have been detected in various water bodies. Despite being considered biodegradable, the ubiquity of such compounds in surface water and sediments due to continuous introduction raises concerns about their environmental impact. This highlights the need for ongoing monitoring and evaluation of the ecological consequences of widely used phenylpiperazine derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

3-Methyl-1-phenylpiperazine hydrochloride is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored in a class code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . In case of skin contact, all contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name |

3-methyl-1-phenylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDSJYMUTUZVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenylpiperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)

![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)